molecular formula C12H14O4 B8349326 Methyl 2-(3-methoxy-3-oxopropyl)benzoate

Methyl 2-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B8349326
M. Wt: 222.24 g/mol
InChI Key: ICKZWRWFYFSNGJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-3-oxopropyl)benzoate (CAS: Not explicitly provided) is a benzoate ester derivative characterized by a 3-methoxy-3-oxopropyl substituent at the ortho position of the benzene ring. It is synthesized via catalytic hydrogenation of (E)-methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate using 5% Pd/C under 20–30 psi H₂, yielding a pale yellow oil with 96% efficiency . Key spectral data include:

  • IR (cm⁻¹): 3271 (O–H stretch), 2943 (C–H), 1637 (ester C=O), 1534 (aromatic C=C).
  • ¹H NMR (CDCl₃): δ 7.92 (d, 1H), 7.43 (t, 1H), 3.90 (s, 3H, methoxy), 3.67 (s, 3H, ester methyl), 2.67 (t, 2H, propyl chain).
  • HRMS: [M+H]⁺ observed at 223.0961 (calculated 223.0970 for C₁₂H₁₅O₄⁺) .

This compound serves as a key intermediate in organic synthesis, such as in the preparation of 3-(2-(hydroxymethyl)phenyl)propan-1-ol via LAH reduction .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(3-methoxy-3-oxopropyl)benzoate

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-7-9-5-3-4-6-10(9)12(14)16-2/h3-6H,7-8H2,1-2H3

InChI Key

ICKZWRWFYFSNGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights critical distinctions between Methyl 2-(3-methoxy-3-oxopropyl)benzoate and analogous compounds:

Compound Name Key Functional Groups Synthesis Method Applications/Reactivity References
This compound Benzoate ester, methoxy ketone, propyl chain Hydrogenation of α,β-unsaturated ester Intermediate for alcohols (e.g., LAH reduction to diols)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester, piperazine, quinoline Coupling of quinoline-carbonyl piperazine with methyl benzoate Anticancer or antimicrobial agents (structure-activity studies)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, tertiary alcohol Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
Bensulfuron-methyl Benzoate ester, sulfonylurea Multi-step synthesis involving sulfonation Herbicide (inhibits acetolactate synthase in plants)
Methyl 4-(3-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)-2-methylallyl)benzoate (3na) Benzoate ester, allyl ether, Boc-protected amine Nickel/photoredox-catalyzed β-C–H arylation Pharmaceutical intermediates (complex coupling reactions)

Data Tables

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR Key Peaks (δ) HRMS [M+H]⁺
This compound 3271, 1637 3.90 (s, 3H), 3.67 (s, 3H) 223.0961
Bensulfuron-methyl Not provided Not provided Not provided
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Not provided Aromatic protons (δ 7.5–8.5), piperazine (δ 3.2–3.8) Not provided

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